3-Chloro-2-fluoro-4-(methoxycarbonyl)phenylboronic acid
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Overview
Description
3-Chloro-2-fluoro-4-(methoxycarbonyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, and methoxycarbonyl groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-4-(methoxycarbonyl)phenylboronic acid typically involves the following steps:
Methoxycarbonylation: The methoxycarbonyl group is introduced via esterification reactions, often using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-4-(methoxycarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving chloro and fluoro groups.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
3-Chloro-2-fluoro-4-(methoxycarbonyl)phenylboronic acid has diverse applications in scientific research:
Biology: The compound can be used in the design of biologically active molecules and probes for studying biological processes.
Industry: The compound is valuable in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-4-(methoxycarbonyl)phenylboronic acid largely depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, the boronic acid group participates in a transmetalation step with a palladium catalyst, followed by reductive elimination to form the biaryl product . The presence of chloro and fluoro substituents can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylboronic acid: Similar in structure but lacks the chloro and methoxycarbonyl groups.
4-Methoxyphenylboronic acid: Contains a methoxy group but lacks the chloro and fluoro substituents.
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester: Similar but in ester form.
Uniqueness
3-Chloro-2-fluoro-4-(methoxycarbonyl)phenylboronic acid is unique due to the combination of chloro, fluoro, and methoxycarbonyl substituents, which impart distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications.
Properties
IUPAC Name |
(3-chloro-2-fluoro-4-methoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BClFO4/c1-15-8(12)4-2-3-5(9(13)14)7(11)6(4)10/h2-3,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWUBGQSLPIWFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(=O)OC)Cl)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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